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Compound of Interest

Compound Name: BMS-191011

Cat. No.: B1667175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and rationale

behind the development of water-soluble prodrugs of BMS-191011, a potent maxi-K channel

opener investigated for post-stroke neuroprotection. The core challenge addressed is the poor

aqueous solubility of BMS-191011, which hinders its clinical development. The solution

explored is a prodrug strategy, specifically the synthesis of a deoxycarnitine ester of BMS-
191011, to enhance water solubility and facilitate intravenous administration.

Rationale for Prodrug Development
BMS-191011 is a promising neuroprotective agent, but its low water solubility presents a

significant formulation challenge. To overcome this limitation, a prodrug approach was adopted

to transiently modify the physicochemical properties of the parent drug. The ideal prodrug

would exhibit improved aqueous solubility for formulation purposes, remain stable in solution,

and efficiently convert back to the active parent drug, BMS-191011, in vivo.
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Caption: Logical workflow for the prodrug approach for BMS-191011.

Data Summary
A variety of water-soluble prodrugs of BMS-191011 were synthesized and evaluated. The

deoxycarnitine ester prodrug was selected for further evaluation based on its favorable

properties. While the precise quantitative data from the primary literature is not publicly

available, the following table summarizes the reported qualitative and semi-quantitative

findings.

Compound
Aqueous
Solubility

Chemical
Stability

Conversion to
BMS-191011 in
Human Plasma

Key Findings

BMS-191011 Very Low - -

Potent maxi-K

channel opener

with

neuroprotective

effects, but

limited by poor

solubility.[1]

Deoxycarnitine

Ester Prodrug

(11c)

Significantly

Enhanced
Superior

Efficient

Cleavage

Selected as a

clinical candidate

due to its overall

favorable profile.

[2]

Experimental Protocols
While the specific, detailed experimental protocol for the synthesis of the deoxycarnitine ester

of BMS-191011 is not publicly available, a general representative procedure for the

esterification of a phenolic compound with a carnitine derivative is outlined below. This protocol

is based on standard esterification methods involving carnitine.

Representative Protocol: Synthesis of a Carnitine Ester
Prodrug
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This protocol describes a general two-step process: activation of the carnitine derivative and

subsequent esterification with the phenolic hydroxyl group of the parent drug.

Materials:

Parent drug with a phenolic hydroxyl group (e.g., BMS-191011)

Deoxycarnitine hydrochloride

Thionyl chloride or Oxalyl chloride

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous Pyridine or another suitable base

Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)

Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)

Procedure:

Activation of Deoxycarnitine:

Suspend deoxycarnitine hydrochloride in an anhydrous solvent such as dichloromethane.

Add a catalytic amount of anhydrous DMF.

Slowly add an activating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C.

Stir the reaction mixture at room temperature until the formation of the acid chloride is

complete (monitor by IR spectroscopy).

Remove the solvent and excess reagent under reduced pressure to obtain the crude

deoxycarnitine acid chloride.

Esterification:

Dissolve the parent drug (BMS-191011) in an anhydrous solvent like pyridine or a mixture

of dichloromethane and a non-nucleophilic base.
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Cool the solution to 0 °C.

Slowly add a solution of the deoxycarnitine acid chloride in an anhydrous solvent.

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC

or LC-MS).

Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of

sodium bicarbonate).

Extract the product with an appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Further purification can be achieved by recrystallization from a suitable solvent system to

yield the final deoxycarnitine ester prodrug.

Characterization:

Confirm the structure of the synthesized prodrug using standard analytical techniques such

as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Determine the purity of the final compound by HPLC.

Experimental Workflow
The overall workflow for the synthesis and evaluation of water-soluble prodrugs of BMS-
191011 is depicted in the following diagram.
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Caption: Experimental workflow for prodrug synthesis and evaluation.
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BMS-191011 exerts its neuroprotective effects by acting as an opener of large-conductance

calcium-activated potassium channels (maxi-K or BK channels). The opening of these channels

in neurons leads to hyperpolarization of the cell membrane, which can reduce excitotoxicity, a

key mechanism of neuronal damage in stroke.

BMS-191011

Maxi-K (BK) Channel

activates

K+ Efflux

promotes

Membrane Hyperpolarization

leads to

Reduced Ca2+ Influx
(via Voltage-gated Ca2+ channels)

causes

Decreased Neuronal
Excitotoxicity

results in

Neuroprotection

contributes to

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1667175?utm_src=pdf-body
https://www.benchchem.com/product/b1667175?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Signaling pathway of BMS-191011 as a maxi-K channel opener.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Synthesis of water-soluble prodrugs of BMS-191011: a maxi-K channel opener targeted
for post-stroke neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Synthesis of Water-Soluble Prodrugs of BMS-191011:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667175#synthesis-of-water-soluble-prodrugs-of-
bms-191011]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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